Di-tert-butyl nitroxide

概要

説明

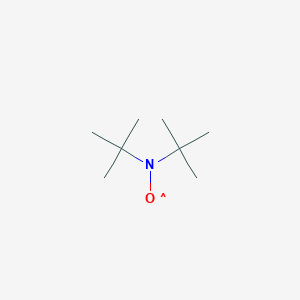

Di-tert-butyl nitroxide is an organic compound with the chemical formula C8H18NO. It is a stable free radical and is characterized by its strong oxidizing properties. This compound is a colorless liquid with a strong, pungent odor and is primarily used in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .

準備方法

Synthetic Routes and Reaction Conditions: Di-tert-butyl nitroxide can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine in the presence of a base. The reaction typically occurs at low temperatures to ensure high yields . Another method involves the oxidation of di-tert-butylhydroxylamine using an oxidizing agent such as hydrogen peroxide or peracetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Reduction: It can be reduced back to di-tert-butylhydroxylamine under appropriate conditions.

Substitution: this compound can undergo substitution reactions, particularly with electrophiles, to form various substituted nitroxides.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, sulfoxides.

Reduction Products: Di-tert-butylhydroxylamine.

Substitution Products: Various substituted nitroxides.

科学的研究の応用

Chemical Synthesis

DTBN is widely utilized as an additive and reagent in organic synthesis. Its applications include:

- Synthesis of N-sulfenylimines : DTBN acts as an additive in the oxidative coupling of amines and disulfides or thiols, utilizing copper-based metal-organic frameworks (MOFs) as catalysts. This method enhances the efficiency and selectivity of the reaction .

- Preparation of Hydroxylamines : It serves as a reagent for synthesizing N-aroyl- and o-aroyl-N-tert-butylhydroxylamines through reactions with aromatic acid chlorides. This application highlights its role in forming complex organic molecules .

Controlled Radical Polymerization

DTBN is a crucial initiator in controlled radical polymerization (CRP) processes. It allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The stability of DTBN under various conditions makes it an ideal candidate for initiating polymerization reactions without leading to uncontrolled chain reactions .

Biophysical Research

In biophysical studies, DTBN is employed as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Its applications include:

- Membrane Studies : DTBN has been used to investigate the dynamics and partitioning behavior of terpenes within biological membranes, particularly in stratum corneum models. The EPR spectra indicate how terpenes influence lipid dynamics and membrane fluidity, providing insights into skin permeability and drug delivery systems .

- Spin Probes : As a spin probe, DTBN helps in studying molecular interactions and conformational changes in biomolecules. Its stable radical nature allows researchers to monitor changes in environments where traditional probes might fail .

Surface Science

DTBN plays a role in surface chemistry studies, particularly concerning adsorption phenomena:

- Adsorption Studies : Research has demonstrated that DTBN can be adsorbed on surfaces like γ-Al2O3 films. Such studies utilize various surface science techniques, including thermal programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS), to analyze interactions at the molecular level. These insights are vital for understanding catalytic surfaces and enhancing catalytic efficiency .

Case Study 1: EPR Spectroscopy in Membrane Dynamics

A study utilized DTBN to explore how terpenes affect lipid bilayers' dynamics using EPR spectroscopy. The findings revealed that terpenes increase both the partition coefficient and rotational correlation times of spin labels like DTBN, indicating enhanced fluidity within membrane structures .

Case Study 2: Controlled Radical Polymerization

In a series of experiments focused on polymer synthesis, DTBN was employed as an initiator for various monomers under controlled conditions. The resulting polymers exhibited narrow molecular weight distributions and specific architectures, demonstrating DTBN's effectiveness in CRP techniques .

作用機序

Di-tert-butyl nitroxide exerts its effects primarily through its ability to act as a free radical. It can donate or accept an electron, making it a versatile oxidizing and reducing agent. In biological systems, it can interact with free radicals and reactive oxygen species, thereby exhibiting antioxidant properties . The molecular targets and pathways involved include interactions with lipid membranes and proteins, where it can alter their structure and function .

類似化合物との比較

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in water.

3-Carboxy-PROXYL: A carboxylated nitroxide used in biological studies.

Uniqueness: Di-tert-butyl nitroxide is unique due to its high stability and strong oxidizing properties. Its bulky tert-butyl groups provide steric protection, making it less prone to decomposition compared to other nitroxides . This stability makes it particularly useful in applications requiring long-term stability and consistent performance .

生物活性

Di-tert-butyl nitroxide (DTBN) is a stable free radical belonging to the nitroxide family, known for its diverse biological activities, particularly its antioxidant properties. This article explores DTBN's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its stable radical structure, which allows it to act as an effective scavenger of reactive oxygen species (ROS). Its chemical formula is and it is commonly used in various biochemical and pharmacological studies due to its unique properties.

- Antioxidant Activity : DTBN exhibits significant antioxidant properties by scavenging free radicals such as peroxyl and alkyl radicals. It mimics the action of superoxide dismutase (SOD), catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen .

- Pro-oxidant Effects : Under certain conditions, DTBN can display pro-oxidant activity, particularly through the formation of oxoammonium cations during oxidation processes. This dual behavior highlights the importance of context in determining its biological effects .

- Cellular Effects : Studies indicate that DTBN can protect cells from oxidative stress-induced damage. It has been shown to inhibit lipid peroxidation and protein carbonylation, thus preserving cellular integrity .

Case Studies and Experimental Data

- EPR Spectroscopy Studies : Research utilizing Electron Paramagnetic Resonance (EPR) spectroscopy demonstrated that DTBN interacts with various biological membranes, influencing their fluidity and permeability. It was found that terpenes could enhance the partitioning behavior of DTBN in membrane models, suggesting potential applications in drug delivery systems .

- In Vivo Studies : In animal models, DTBN has been shown to extend lifespan in cancer-prone mice by mitigating oxidative damage associated with tumor progression. This effect underscores its potential as a therapeutic agent in oncology .

- Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of DTBN in conjunction with other antioxidants like BHT (butylated hydroxytoluene). The combination exhibited enhanced inhibition of pro-inflammatory cytokines such as COX-2 and TNF-alpha in RAW264.7 macrophages, suggesting a synergistic effect that could be leveraged for therapeutic purposes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

化学反応の分析

Chemical Reactions of Di-tert-butyl Nitroxide

This compound participates in several significant chemical reactions, including:

-

Oxidation Reactions : DTBN can act as an electron acceptor in redox reactions, where it accepts electrons to form corresponding amine derivatives. This property is crucial for understanding the kinetics of redox processes.

-

Polymerization Initiator : It is used as an initiator in controlled radical polymerization reactions, facilitating the formation of polymers under specific conditions.

-

Synthesis of N-sulfenylimines : DTBN can be employed as an additive in the oxidative coupling of amines and thiols, leading to the formation of N-sulfenylimines using metal-organic frameworks as catalysts.

-

Homolysis and Mesolysis : The compound undergoes homolytic cleavage when subjected to chemical oxidation or photochemical processes, generating nitroxide radicals. This reaction is particularly significant when DTBN is used in conjunction with alkoxyamines, where it can lead to the formation of stable alkoxyamines from radicals produced during the cleavage process .

2.1. Reaction Mechanisms

The mechanisms through which this compound reacts can be summarized as follows:

-

Electron Transfer Mechanism : In redox reactions, DTBN accepts electrons, producing a corresponding amine. The stability of DTBN allows it to remain intact under various experimental conditions.

-

Radical Generation : Under oxidative conditions, such as when using lead dioxide as an oxidant, DTBN can generate nitroxide radicals almost quantitatively from alkoxyamines. The efficiency of this reaction depends on the concentration and structure of the alkoxyamines involved .

-

Thermal and Photochemical Stability : While DTBN is generally stable, it can decompose under high temperatures or UV irradiation. Studies have shown that it can undergo thermal decomposition leading to various by-products, including acetone and methyl radicals .

3.2. EPR Studies

Electron Paramagnetic Resonance (EPR) spectroscopy has been extensively utilized to study the behavior of this compound in different environments. EPR studies indicate that DTBN partitions between aqueous and hydrocarbon phases, affecting its interaction with biological membranes . Additionally, EPR spectra have revealed insights into the hyperfine structure associated with nitrogen and proton interactions within the compound .

3.3. Kinetic Studies

Kinetic investigations have shown that the rate of radical generation from DTBN is influenced by the concentration of reactants and the specific reaction conditions employed. For instance, using PbO2 as an oxidant leads to nearly quantitative conversions into nitroxides under controlled conditions .

4.2. EPR Spectroscopy Findings

| Parameter | Value/Observation |

|---|---|

| Partition Coefficient | Increased with terpenes in membrane models |

| Rotational Correlation Time | Dependent on membrane phase transitions |

| Hyperfine Splitting Constants | Measured for nitrogen and carbon nuclei |

特性

InChI |

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJMHSMEPSUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873272 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-25-9 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-t-butyl nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tert-butyl)aminyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DTBN has the molecular formula (C₄H₉)₂NO and a molecular weight of 143.23 g/mol.

A: DTBN is commonly studied using electron paramagnetic resonance (EPR) spectroscopy. This technique is sensitive to the unpaired electron present in the nitroxide moiety, allowing researchers to analyze its rotational motion, interactions with the environment, and complex formation. [, , , , , , , , , , , , ]

A: Research shows that DTBN can coordinate with metal cations such as Li+, Cs+, and Cu2+. This interaction can be studied using EPR spectroscopy, revealing structural information about the formed complexes and their dynamics. [, , ]

A: Yes, DTBN is a valuable probe molecule for investigating the properties of zeolites. Its EPR spectra provide insights into the surface electric fields within zeolites and their impact on molecular reorientation. []

A: DTBN exhibits weak complexation with cyclodextrins, forming inclusion complexes. The stability of these complexes depends on factors like cyclodextrin size, pH, and the presence of other guests. [, ]

A: Yes, DTBN is employed in controlled radical polymerization, particularly for synthesizing polymers with narrow polydispersity. Its ability to reversibly deactivate growing polymer chains allows for controlled molecular weight and architecture. [, , , , , ]

A: DTBN decomposes in aqueous solutions, producing 2-methyl-2-nitrosopropane and tert-butanol. This process is acid-catalyzed and influenced by factors like the presence of surfactants or metal ions. []

A: While DTBN itself doesn't generate singlet oxygen, its decomposition product, 2-methyl-2-nitrosopropane, can react with peroxynitrite to generate singlet oxygen. This has implications in understanding oxidative stress in biological systems. []

A: Computational methods, particularly density functional theory (DFT), are extensively used to study DTBN. These methods help predict its electronic structure, hyperfine coupling constants, interactions with solvents, and properties of DTBN-containing complexes. [, , , ]

A: While specific data on DTBN's environmental impact is limited in the provided research, responsible waste management and exploring alternatives are essential aspects to consider when working with this and similar compounds. []

ANone: Further research on DTBN could focus on:

- Exploring its applications as a spin probe in novel materials like metal-organic frameworks. []

- Developing new polymerization strategies using DTBN for synthesizing complex polymer architectures. []

- Investigating the interplay between DTBN structure and its interactions with various host molecules for developing tailored sensors or drug delivery systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。